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molecular formula C8H11NO B1604115 (3,5-Dimethylpyridin-4-yl)methanol CAS No. 201286-63-7

(3,5-Dimethylpyridin-4-yl)methanol

Cat. No. B1604115
M. Wt: 137.18 g/mol
InChI Key: SZHUEIGUEWFQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303600B1

Procedure details

A stirred solution of 3,5-dimethyl-pyridyl-4-carbaldehyde (2.3 g, Reference Example 24) in methylated spirit (50 ml), at room temperature and under nitrogen, was treated with powdered sodium borohydride (1.28 g). After stirring for 6 hours the resulting homogeneous solution was allowed to stand at room temperature for a further 12 hours then treated with water (10 ml). The reaction mixture was evaporated, then azeotroped with toluene. The residue was extracted three times with hot dichloromethane (100 ml). The combined extracts were evaporated to afford a white solid which was subjected to flash chromatography on silica, eluting with a mixture of ethyl acetate and pentane (1:1, v/v) to afford the title compound (1.2 g) as a white solid, map. 93-95° C.
Name
3,5-dimethyl-pyridyl-4-carbaldehyde
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
[Compound]
Name
methylated spirit
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:16]3[C:11](=[CH:12]C=[C:14](C(C4C=CC=CC=4)=O)[CH:15]=3)[C:10]([CH3:25])=[CH:9]2)=CC=1.[BH4-].[Na+].[OH2:30]>>[CH3:14][C:15]1[CH:16]=[N:8][CH:9]=[C:10]([CH3:25])[C:11]=1[CH2:12][OH:30] |f:1.2|

Inputs

Step One
Name
3,5-dimethyl-pyridyl-4-carbaldehyde
Quantity
2.3 g
Type
reactant
Smiles
COC1=CC=C(CN2C=C(C3=CC=C(C=C23)C(=O)C2=CC=CC=C2)C)C=C1
Name
Quantity
1.28 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
methylated spirit
Quantity
50 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 hours the resulting homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for a further 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted three times with hot dichloromethane (100 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to afford a white solid which
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and pentane (1:1

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C=NC=C(C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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